1-(4-Fluoro-3-methylphenyl)pentan-1-one
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Overview
Description
1-(4-Fluoro-3-methylphenyl)pentan-1-one is an organic compound belonging to the class of phenyl ketones It features a phenyl ring substituted with a fluorine atom and a methyl group, and a pentan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)pentan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 4-fluoro-3-methylbenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Concentrated nitric acid (HNO₃) or halogenating agents like bromine (Br₂) are used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Fluoro-3-methylphenyl)pentanoic acid
Reduction: 1-(4-Fluoro-3-methylphenyl)pentan-1-ol
Substitution: Nitro- or halogen-substituted derivatives of the phenyl ring
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)pentan-1-one has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-methylphenyl)pentan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(3-methylphenyl)pentan-1-one
1-(4-fluorophenyl)pentan-1-one
1-(4-fluoro-3-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one
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Biological Activity
1-(4-Fluoro-3-methylphenyl)pentan-1-one, also referred to as 4F-3Me-α-PVP, is a synthetic cathinone derivative that has gained attention due to its psychoactive properties and potential for abuse. This compound is structurally related to other known stimulants, such as α-PVP and 4F-α-PVP, and exhibits similar pharmacological effects. Understanding its biological activity is crucial for assessing its safety profile and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pentanone backbone with a fluorinated aromatic ring. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its biological activity by enhancing lipophilicity and receptor binding affinity.
This compound primarily exerts its effects through the modulation of monoamine neurotransmitter systems, particularly dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Similar to other cathinones, it is believed to act as a reuptake inhibitor for these neurotransmitters, leading to increased levels in the synaptic cleft.
Key Findings:
- Dopamine Release: Studies have shown that compounds like α-PVP increase DA levels in the striatum, which correlates with heightened locomotor activity in animal models .
- Receptor Interaction: The stimulant effects are mediated through interactions with dopamine D1 and D2 receptors, as evidenced by the attenuation of locomotor activity when these receptors are blocked .
Biological Activity Studies
Research has documented various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies highlight the risks associated with the use of this compound:
- Fatal Overdose Case: A report documented a fatality involving an individual who consumed a product containing 4F-3Me-α-PVP. The individual exhibited severe neurological symptoms, including convulsions and loss of consciousness, ultimately leading to death despite medical intervention .
- Toxicological Analysis: In another case, toxicological screening revealed significant concentrations of 4F-3Me-α-PVP in biological samples from an overdose victim, underscoring its potency and potential for harm .
Toxicity and Safety Profile
The toxicity profile of this compound remains under investigation, but preliminary findings suggest that it possesses a risk for neurotoxicity similar to other synthetic cathinones. Symptoms associated with its use include:
- Increased heart rate
- Hypertension
- Hyperthermia
- Neurological disturbances
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJEYHAWZPXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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